molecular formula C31H35N3O3 B11415201 1-(2-ethoxyphenyl)-4-(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)pyrrolidin-2-one

1-(2-ethoxyphenyl)-4-(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B11415201
M. Wt: 497.6 g/mol
InChI Key: JPGCJDRQZAUYCP-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-4-(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 1-(2-ethoxyphenyl)-4-(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the benzodiazole core, followed by the introduction of the pyrrolidin-2-one moiety and the ethoxyphenyl group. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

1-(2-ethoxyphenyl)-4-(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-4-(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other benzodiazole derivatives and pyrrolidin-2-one analogs. Compared to these compounds, 1-(2-ethoxyphenyl)-4-(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C31H35N3O3

Molecular Weight

497.6 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-4-[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C31H35N3O3/c1-5-36-28-13-9-8-12-27(28)34-20-23(19-30(34)35)31-32-25-10-6-7-11-26(25)33(31)16-17-37-29-18-22(4)14-15-24(29)21(2)3/h6-15,18,21,23H,5,16-17,19-20H2,1-4H3

InChI Key

JPGCJDRQZAUYCP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=C(C=CC(=C5)C)C(C)C

Origin of Product

United States

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